molecular formula C8H10N2O3 B1456468 2-Isopropoxypyrimidine-4-carboxylic acid CAS No. 1312556-75-4

2-Isopropoxypyrimidine-4-carboxylic acid

Cat. No.: B1456468
CAS No.: 1312556-75-4
M. Wt: 182.18 g/mol
InChI Key: BGOBCHTZTRDJEC-UHFFFAOYSA-N
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Description

Synthesis Analysis

IPPCA can be synthesized using various methods. The most commonly used method involves the reaction of 2-aminopyrimidine-4-carboxylic acid with chloroformate in the presence of a base such as triethylamine. The resulting product is then treated with isopropyl alcohol to obtain IPPCA.


Molecular Structure Analysis

The molecular structure of 2-Isopropoxypyrimidine-4-carboxylic acid is represented by the chemical formula C8H10N2O3 . It is a part of the pyrimidine family, which are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .


Chemical Reactions Analysis

Carboxylic acids, such as this compound, can undergo a variety of reactions. They can react with bases to form ionic salts, undergo substitution of the hydroxyl hydrogen, and can be converted into acid chlorides by treatment with thionyl chloride .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 182.18 g/mol . It is highly soluble in water.

Scientific Research Applications

Hepatitis C Virus NS5B Polymerase Inhibition

2-Isopropoxypyrimidine-4-carboxylic acid derivatives have been investigated for their potential as active site inhibitors of the HCV NS5B polymerase. A specific study highlighted the development and pharmacophore of 2-thienyl-5,6-dihydroxypyrimidine-4-carboxylic acids, demonstrating significant improvement in activity against the HCV NS5B polymerase. This advancement allowed for a deeper understanding of the pharmacophore of this class of inhibitors, marking a significant step in hepatitis C virus treatment research (Stansfield et al., 2004).

Antiviral Drug Development

The compound has been explored in the context of developing new P2Y12 receptor antagonists with antiplatelet activity and a reduced propensity to cause major bleeding compared to existing treatments. A study described the optimization process leading to a clinical candidate, ACT-246475, which showed promising efficacy in animal models. This research represents a critical advancement in the development of safer antithrombotic therapies (Caroff et al., 2015).

Antimicrobial Activities and DNA Interactions

Investigations into the antimicrobial activities and DNA interactions of pyridine-carboxylic acid derivatives have been conducted. These studies explore the potential of these compounds in combating bacterial and fungal infections, with a focus on understanding their interaction mechanisms with DNA to inform the development of new antimicrobial agents (Tamer et al., 2018).

Magnetic Properties and Metal-Organic Frameworks

The ability of pyrimidine derivatives to form metal-organic frameworks with tunable magnetic properties has been examined. This research opens up new possibilities for the use of these compounds in designing materials with specific magnetic behaviors, potentially useful in various technological applications (Jia et al., 2012).

Radical Chemistry in Pharmacology

The synthesis of 5-halopyrimidine-4-carboxylic acid esters via the Minisci reaction highlights the role of radical chemistry in creating pharmacologically active molecules. This method has enabled the efficient production of key intermediates for the development of potent CK2 inhibitors, underscoring the importance of innovative synthetic approaches in drug discovery (Regan et al., 2012).

Mechanism of Action

Safety and Hazards

The safety data sheet for 2-Isopropoxypyrimidine-4-carboxylic acid suggests that it should be handled with care. In case of inhalation, skin contact, or eye contact, appropriate first aid measures should be taken .

Future Directions

The future directions of 2-Isopropoxypyrimidine-4-carboxylic acid could involve its use in the synthesis of various substances, including pharmaceuticals, agrochemicals, and fine chemicals. Its potential pharmacological effects make it a promising compound for use in the pharmaceutical industry .

Properties

IUPAC Name

2-propan-2-yloxypyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-5(2)13-8-9-4-3-6(10-8)7(11)12/h3-5H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGOBCHTZTRDJEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=NC=CC(=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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